N-(4-methylbenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
N-(4-methylbenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative characterized by:
- N4-substitution: A 4-methylbenzyl group at the 4-amino position.
- C7-substitution: A 3-methylphenyl group at the 7-position.
- C5-substitution: A phenyl group at the 5-position.
This scaffold is structurally related to kinase inhibitors and antitumor agents, with substitutions influencing target affinity, solubility, and metabolic stability .
Properties
Molecular Formula |
C27H24N4 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
7-(3-methylphenyl)-N-[(4-methylphenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C27H24N4/c1-19-11-13-21(14-12-19)16-28-26-25-24(22-8-4-3-5-9-22)17-31(27(25)30-18-29-26)23-10-6-7-20(2)15-23/h3-15,17-18H,16H2,1-2H3,(H,28,29,30) |
InChI Key |
WRKPKJQSDGXOFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic amines with pyrrolo[2,3-d]pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions may involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions often involve inert atmospheres and low temperatures.
Substitution: Common reagents include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium, copper). Conditions may vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, reduction may produce amine derivatives, and substitution may result in various substituted pyrrolo[2,3-d]pyrimidine compounds.
Scientific Research Applications
N-(4-methylbenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been investigated for its potential biological activities, including:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival. For instance, it has demonstrated significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition of cell growth .
- Antimicrobial Properties : Some derivatives of pyrrolo[2,3-d]pyrimidine compounds have shown efficacy against bacterial strains, suggesting that this compound could possess similar antimicrobial activity .
- Anti-inflammatory Effects : The structure suggests potential anti-inflammatory properties through the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- VEGFR Inhibition : Research has highlighted its potential as a vascular endothelial growth factor receptor (VEGFR) inhibitor. Compounds structurally similar to this compound have shown significant inhibition of tumor growth and angiogenesis in preclinical models .
- Structure Activity Relationship Studies : Investigations into the structure activity relationship (SAR) have revealed that modifications to the substituents can lead to enhanced potency against various biological targets. For example, compounds with specific phenyl substitutions exhibited improved binding affinity for receptor tyrosine kinases .
Potential Applications
The unique combination of substituents in this compound distinguishes it from similar compounds by potentially enhancing its selectivity and efficacy against specific biological targets. Potential applications include:
- Development of new anticancer agents targeting VEGFR pathways.
- Formulation of antimicrobial agents based on its structural properties.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in the Pyrrolo[2,3-d]pyrimidine Family
Key structural analogs and their distinguishing features are summarized below:
Impact of Substituents on Physicochemical Properties
- Halogenated analogs (e.g., 2-chlorophenethyl in , Compound 9) exhibit increased electronegativity, favoring van der Waals interactions in hydrophobic binding pockets .
Biological Activity
N-(4-methylbenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrrolo[2,3-d]pyrimidine class. This article explores its biological activities, potential applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C27H24N4, with a molecular weight of 404.5 g/mol. The compound features a fused bicyclic structure that includes both pyrrole and pyrimidine rings, characterized by specific substituents that contribute to its unique chemical properties and biological activities .
Pyrrolo[2,3-d]pyrimidine derivatives have shown significant biological activities, primarily as potential anticancer agents. The mechanism of action often involves the inhibition of key kinases involved in cancer progression. For instance, studies have indicated that these compounds can inhibit the activity of NF-κB inducing kinase (NIK), which plays a crucial role in inflammatory responses and cancer cell survival .
Biological Activities
-
Anticancer Activity :
- Research has demonstrated that pyrrolo[2,3-d]pyrimidine derivatives exhibit cytotoxic effects in various cancer cell lines. In particular, they have shown efficacy against lung adenocarcinoma (A549), cervical carcinoma (HeLa), and pancreatic adenocarcinoma (CFPAC-1) cells .
- The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with mitochondrial pathways .
- Kinase Inhibition :
- Anti-inflammatory Properties :
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyrrolo[2,3-d]pyrimidine core with methyl and phenyl substitutions | Anticancer activity via kinase inhibition |
| 7-(4-fluorophenyl)-5-phenylnaphtho[1',2':1,2]pyrazolo[3,4-b]quinolin | Naphthoquinoline structure | Anticancer activity |
| N-benzyl-7-(4-fluorophenyl)-5-phenylnaphtho[1',2':1,2]pyrazolo[3,4-b]quinolin | Similar benzyl substitution | Antimicrobial properties |
This comparative analysis highlights how the unique combination of substituents in this compound may enhance its selectivity and efficacy against specific biological targets.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives:
- Study on JAK1 Selectivity : A study identified a derivative with high selectivity for JAK1 over JAK2, suggesting potential therapeutic applications in diseases where JAK signaling is implicated .
- Antiproliferative Activity : Another research effort evaluated various pyrrolo[2,3-d]pyrimidines for their antiproliferative effects on different cancer cell lines and highlighted their mechanism involving apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
